molecular formula C8H17N5O3 B13120209 (R)-2-(2-Amino-5-guanidinopentanamido)acetic acid

(R)-2-(2-Amino-5-guanidinopentanamido)acetic acid

Katalognummer: B13120209
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: XUUXCWCKKCZEAW-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(2-Amino-5-guanidinopentanamido)aceticacid is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a guanidino group, and an acetic acid moiety. It is of interest due to its potential biological activity and its role in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Amino-5-guanidinopentanamido)aceticacid typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Amino Group: Introduction of the amino group through nucleophilic substitution or reductive amination.

    Guanidination: Conversion of an amine to a guanidino group using reagents such as S-methylisothiourea or cyanamide.

    Acylation: Formation of the acetic acid moiety through acylation reactions, often using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(2-Amino-5-guanidinopentanamido)aceticacid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro or nitroso group.

    Reduction: Reduction of the guanidino group to an amine.

    Substitution: Nucleophilic substitution reactions involving the amino or guanidino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition or as a substrate for biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in pharmaceutical manufacturing.

Wirkmechanismus

The mechanism of action of ®-2-(2-Amino-5-guanidinopentanamido)aceticacid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with nucleic acids to influence gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(2-Amino-5-guanidinopentanamido)aceticacid: The enantiomer of the compound, with potentially different biological activity.

    N-(2-Aminoethyl)guanidine: A simpler analog with similar functional groups.

    Glycylglycine: A dipeptide with structural similarities.

Uniqueness

®-2-(2-Amino-5-guanidinopentanamido)aceticacid is unique due to its specific stereochemistry and the presence of both amino and guanidino groups, which may confer distinct biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H17N5O3

Molekulargewicht

231.25 g/mol

IUPAC-Name

2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m1/s1

InChI-Schlüssel

XUUXCWCKKCZEAW-RXMQYKEDSA-N

Isomerische SMILES

C(C[C@H](C(=O)NCC(=O)O)N)CN=C(N)N

Kanonische SMILES

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.